7,8-Bis(((methylamino)carbonyl)oxy)-2-phenyl-4H-1-benzopyran-4-one
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Overview
Description
TrkB-IN-1 is a potent, orally active agonist of the tropomyosin receptor kinase B (TrkB) receptor. This compound has shown promising results in reversing cognitive deficits in Alzheimer’s disease mouse models, making it a valuable tool for Alzheimer’s disease research .
Preparation Methods
The synthetic routes and reaction conditions for TrkB-IN-1 are not extensively detailed in the available literature. it is known that the compound is synthesized through a series of organic reactions involving specific reagents and catalysts to achieve the desired pharmacokinetic properties . Industrial production methods would likely involve optimization of these synthetic routes to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
TrkB-IN-1 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
TrkB-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the binding affinity and activation of the TrkB receptor.
Biology: Investigated for its role in neural development and synaptic plasticity.
Medicine: Explored as a potential therapeutic agent for neurodegenerative diseases like Alzheimer’s disease.
Mechanism of Action
TrkB-IN-1 exerts its effects by binding to the TrkB receptor, which is a neurotrophin receptor important for synaptic plasticity and neural development. Upon binding, TrkB-IN-1 activates downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway, the phosphoinositide 3-kinase (PI3K) pathway, and the phospholipase C gamma (PLCγ) pathway . These pathways are involved in cell survival, differentiation, and synaptic plasticity.
Comparison with Similar Compounds
TrkB-IN-1 can be compared with other TrkB agonists such as 7,8-dihydroxyflavone and LM22A-4. While 7,8-dihydroxyflavone is a well-characterized TrkB agonist with moderate chemical stability, TrkB-IN-1 offers favorable pharmacokinetic properties and has shown efficacy in reversing cognitive deficits in Alzheimer’s disease models . LM22A-4, another TrkB agonist, has been studied for its potential in preventing neurodegeneration . TrkB-IN-1’s uniqueness lies in its potent oral activity and promising results in preclinical studies.
Similar Compounds
- 7,8-Dihydroxyflavone
- LM22A-4
- Oleacein (a rare olive compound with TrkB agonist properties)
Properties
CAS No. |
1609067-49-3 |
---|---|
Molecular Formula |
C19H16N2O6 |
Molecular Weight |
368.3 g/mol |
IUPAC Name |
[8-(methylcarbamoyloxy)-4-oxo-2-phenylchromen-7-yl] N-methylcarbamate |
InChI |
InChI=1S/C19H16N2O6/c1-20-18(23)26-14-9-8-12-13(22)10-15(11-6-4-3-5-7-11)25-16(12)17(14)27-19(24)21-2/h3-10H,1-2H3,(H,20,23)(H,21,24) |
InChI Key |
NWWRHMSYZTWUBD-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)OC1=C(C2=C(C=C1)C(=O)C=C(O2)C3=CC=CC=C3)OC(=O)NC |
Origin of Product |
United States |
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